Cas no 2172016-31-6 (4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid)

4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid structure
2172016-31-6 structure
Product Name:4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid
CAS-nummer:2172016-31-6
MF:C27H25BrN2O5
MW:537.401806592941
CID:6102674
PubChem ID:165550281
Update Time:2025-05-25

4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid
    • 4-{[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
    • 2172016-31-6
    • EN300-1483022
    • Inchi: 1S/C27H25BrN2O5/c1-16(26(32)33)12-13-29-25(31)17-10-11-24(23(28)14-17)30-27(34)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,16,22H,12-13,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI-sleutel: MDSDBKLSRDVOMC-UHFFFAOYSA-N
    • LACHT: BrC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NCCC(C(=O)O)C)=O

Berekende eigenschappen

  • Exacte massa: 536.09468g/mol
  • Monoisotopische massa: 536.09468g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 9
  • Complexiteit: 742
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5
  • Topologisch pooloppervlak: 105Ų

4-{3-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid Prijsmeer >>

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Enamine
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2172016-31-6
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Enamine
EN300-1483022-1000mg
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Enamine
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EN300-1483022-10000mg
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